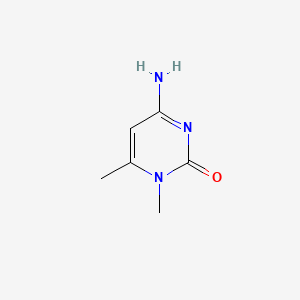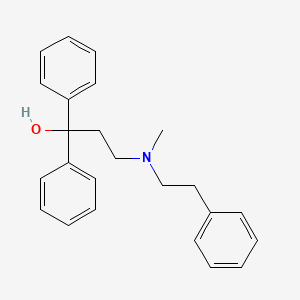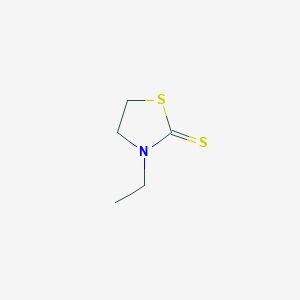![molecular formula C12H20N10O2 B14160923 1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea CAS No. 55424-85-6](/img/structure/B14160923.png)
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea is a compound that features two triazole rings connected by a hexyl chain with a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea typically involves the following steps:
Formation of the Triazole Rings: The triazole rings can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Linking the Triazole Rings: The triazole rings are then linked through a hexyl chain. This can be achieved by reacting one of the triazole rings with a hexyl diisocyanate to form a urea linkage.
Final Assembly: The final step involves the coupling of the second triazole ring to the hexyl chain through a carbamoylamino linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The triazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce triazole derivatives with altered functional groups.
Scientific Research Applications
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors that interact with triazole rings.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials, such as polymers or coordination complexes.
Biological Studies: It can be used in biological assays to study the interactions of triazole-containing compounds with various biomolecules.
Industrial Applications: The compound may find use in the production of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes or receptors. The urea linkage provides additional sites for hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole ring that serves as a building block for more complex compounds.
1,2,4-Triazol-3-one: A triazole derivative with a carbonyl group, used in various chemical syntheses.
1,2,4-Triazol-5-thiol:
Uniqueness
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea is unique due to its dual triazole rings connected by a flexible hexyl chain with a urea linkage. This structure provides multiple sites for interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
55424-85-6 |
|---|---|
Molecular Formula |
C12H20N10O2 |
Molecular Weight |
336.35 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C12H20N10O2/c23-11(19-9-15-7-17-21-9)13-5-3-1-2-4-6-14-12(24)20-10-16-8-18-22-10/h7-8H,1-6H2,(H3,13,15,17,19,21,23)(H3,14,16,18,20,22,24) |
InChI Key |
JCAWUVQEJLEQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NC(=O)NCCCCCCNC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)



![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)



![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)

